4-(benzoyloxy)phenyl chloromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Chloromethylsulfonyloxy)phenyl] benzoate is a chemical compound with the molecular formula C14H11ClO5S and a molecular weight of 326.8 g/mol. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Vorbereitungsmethoden
The synthesis of [4-(Chloromethylsulfonyloxy)phenyl] benzoate involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with chloromethylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Analyse Chemischer Reaktionen
[4-(Chloromethylsulfonyloxy)phenyl] benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form 4-hydroxybenzoic acid and chloromethylsulfonic acid.
Common reagents used in these reactions include bases like pyridine, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and other biological processes.
Medicine: While not intended for therapeutic use, it can be utilized in medicinal chemistry research to develop new drugs or study drug interactions.
Industry: It is employed in the production of specialty chemicals and materials for research and development purposes.
Wirkmechanismus
The mechanism of action of [4-(Chloromethylsulfonyloxy)phenyl] benzoate involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in studying enzyme mechanisms and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-(Chloromethylsulfonyloxy)phenyl] benzoate include:
4-(Methanesulfonyloxy)phenyl benzoate: Similar structure but with a methanesulfonyl group instead of a chloromethylsulfonyl group.
4-(Bromomethylsulfonyloxy)phenyl benzoate: Contains a bromomethyl group instead of a chloromethyl group.
4-(Nitromethylsulfonyloxy)phenyl benzoate: Features a nitromethyl group in place of the chloromethyl group.
The uniqueness of [4-(Chloromethylsulfonyloxy)phenyl] benzoate lies in its specific reactivity due to the presence of the chloromethylsulfonyl group, which allows for distinct chemical transformations and applications in research.
Eigenschaften
CAS-Nummer |
117224-39-2 |
---|---|
Molekularformel |
C14H11ClO5S |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
[4-(chloromethylsulfonyloxy)phenyl] benzoate |
InChI |
InChI=1S/C14H11ClO5S/c15-10-21(17,18)20-13-8-6-12(7-9-13)19-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
IFJUBQFSCXWKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Synonyme |
4-(BENZOYLOXY)PHENYL CHLOROMETHANESULFONATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.